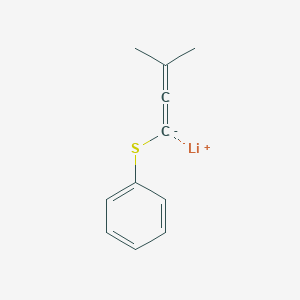
Lithium 3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium 3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-ide is an organolithium compound with the molecular formula C11H11LiS . This compound is characterized by the presence of a lithium atom bonded to a buta-1,2-dien-1-ide structure, which is further substituted with a phenylsulfanyl group and a methyl group. Organolithium compounds are widely used in organic synthesis due to their high reactivity and ability to act as strong bases and nucleophiles.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium 3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-ide typically involves the reaction of 3-methyl-1-(phenylsulfanyl)buta-1,2-diene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent the highly reactive organolithium compound from reacting with moisture or oxygen in the air. The reaction is often performed at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organolithium compound synthesis apply. Industrial production would likely involve large-scale reactions using automated systems to handle the highly reactive reagents safely. The use of continuous flow reactors could also be considered to improve efficiency and safety in the production process.
化学反応の分析
Types of Reactions
Lithium 3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-ide can undergo various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile and add to electrophilic centers in other molecules.
Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by other groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common for organolithium compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include electrophiles such as carbonyl compounds, alkyl halides, and epoxides. The reactions are typically carried out in aprotic solvents like tetrahydrofuran (THF) or diethyl ether, which help stabilize the organolithium reagent and facilitate the reaction.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while substitution reactions with alkyl halides would produce substituted alkenes or dienes.
科学的研究の応用
Lithium 3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-ide has several applications in scientific research, particularly in the fields of organic synthesis and materials science. Some of its applications include:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Polymerization Reactions: It can be used in polymerization reactions to create novel polymers with unique properties.
Catalysis: The compound can serve as a catalyst or catalyst precursor in various organic reactions, enhancing reaction rates and selectivity.
作用機序
The mechanism of action of lithium 3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-ide involves its ability to act as a strong nucleophile and base. The lithium atom in the compound is highly electropositive, making the carbon atoms in the buta-1,2-dien-1-ide structure highly nucleophilic. This allows the compound to attack electrophilic centers in other molecules, facilitating various chemical transformations. The phenylsulfanyl group can also participate in stabilizing reaction intermediates through resonance effects.
類似化合物との比較
Similar Compounds
Some compounds similar to lithium 3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-ide include:
- Lithium 3-methyl-1-(phenylsulfanyl)prop-1-en-1-ide
- Lithium 3-methyl-1-(phenylsulfanyl)but-1-en-1-ide
- Lithium 3-methyl-1-(phenylsulfanyl)pent-1-en-1-ide
Uniqueness
This compound is unique due to its buta-1,2-dien-1-ide structure, which provides distinct reactivity compared to other organolithium compounds. The presence of the phenylsulfanyl group also imparts unique electronic properties, influencing the compound’s reactivity and stability.
特性
CAS番号 |
67945-65-7 |
|---|---|
分子式 |
C11H11LiS |
分子量 |
182.2 g/mol |
InChI |
InChI=1S/C11H11S.Li/c1-10(2)8-9-12-11-6-4-3-5-7-11;/h3-7H,1-2H3;/q-1;+1 |
InChIキー |
BCMJFGUHKPDOPN-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC(=C=[C-]SC1=CC=CC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol](/img/structure/B14471472.png)
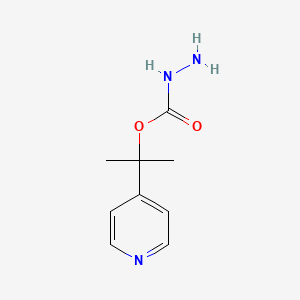

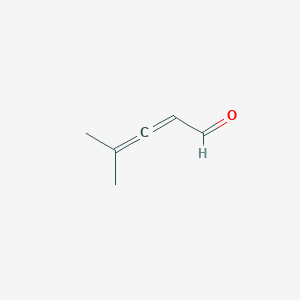

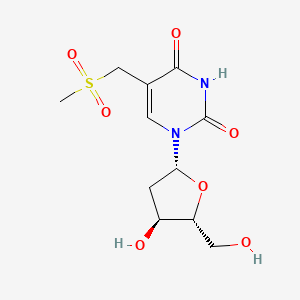

![(3aS,8bR)-3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B14471519.png)

![1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]-](/img/structure/B14471526.png)

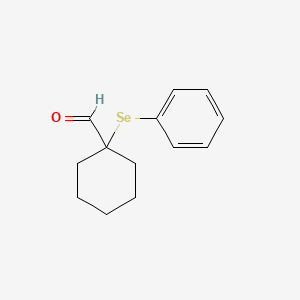

![8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B14471560.png)
